Bienvenue dans la boutique en ligne BenchChem!

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

aqueous solubility salt form differentiation biochemical assay reproducibility

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (CAS 1332528-94-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class, a recognized purine bioisostere scaffold widely employed in kinase inhibitor design programs. The compound incorporates a piperazine ring attached at the 5-position of the triazolopyrimidine core, supplied as the dihydrochloride salt (2HCl) to enhance aqueous solubility.

Molecular Formula C9H14Cl2N6
Molecular Weight 277.15 g/mol
CAS No. 1332528-94-5
Cat. No. B1374147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
CAS1332528-94-5
Molecular FormulaC9H14Cl2N6
Molecular Weight277.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=NC3=NN=CN23.Cl.Cl
InChIInChI=1S/C9H12N6.2ClH/c1-2-11-9-13-12-7-15(9)8(1)14-5-3-10-4-6-14;;/h1-2,7,10H,3-6H2;2*1H
InChIKeyNSXHUMBTIWHKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (CAS 1332528-94-5): A Purine-Isosteric Building Block for Kinase-Focused Medicinal Chemistry


5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (CAS 1332528-94-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class, a recognized purine bioisostere scaffold widely employed in kinase inhibitor design programs [1]. The compound incorporates a piperazine ring attached at the 5-position of the triazolopyrimidine core, supplied as the dihydrochloride salt (2HCl) to enhance aqueous solubility. With a free-base molecular weight of 204.23 g/mol, a calculated LogP of -1.23 (salt form), and a single rotatable bond, this achiral building block is primarily utilized for N-functionalization at the terminal piperazine nitrogen to generate focused libraries targeting ATP-binding pockets of cyclin-dependent kinases (CDKs), matrix metalloproteinases (MMPs), and adenosine receptors [2]. It is commercially available through Hit2Lead (BB-4044601) and Fluorochem (F360651) at ≥95% purity in solid form .

Why Generic 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine Analogs Cannot Serve as Drop-In Replacements in Kinase Inhibitor Programs


The [1,2,4]triazolo[4,3-a]pyrimidine scaffold exhibits strong positional sensitivity: shifting the piperazine substituent from the 5-position to the 7-position alters the vector of the solubilizing group relative to the hinge-binding nitrogen atoms, which can reorient the pendant piperazine into a different sub-pocket of the ATP-binding site [1]. In adenosine A2A receptor antagonist programs, bicyclic piperazine derivatives with a 5-substituted triazolopyrimidine core achieved K(i) values as low as 0.2 nM with 16,500-fold selectivity over A1, whereas 7-substituted analogs showed significantly attenuated affinity [1]. Furthermore, the dihydrochloride salt form is not interchangeable with the free base: the salt provides a defined stoichiometry (2 HCl) that ensures reproducible aqueous dissolution behavior for biochemical assay preparation, while the free base (LogD pH 7.4 = -2.97) may exhibit variable protonation states depending on buffer conditions [2]. These structure-specific features mean that procurement of the exact regioisomer and salt form is critical for SAR continuity.

Quantitative Differentiation Evidence for 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (CAS 1332528-94-5) Versus Closest Analogs and Alternatives


Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Over the Free Base for Reproducible Assay Preparation

The target compound is specifically supplied as the dihydrochloride salt (2 HCl, MW 277.15 g/mol) with a defined stoichiometry, as confirmed by both Hit2Lead (BB-4044601) and Fluorochem (F360651) product specifications . In contrast, the free base form 1-{[1,2,4]triazolo[4,3-a]pyrimidin-5-yl}piperazine (MW 204.23 g/mol) exhibits a calculated LogD (pH 7.4) of -2.97 and LogD (pH 5.5) of -4.49, indicating strong hydrophilicity that results in pH-dependent protonation variability [1]. The dihydrochloride salt eliminates this pH-dependent solubility ambiguity, providing consistent dissolution behavior across commonly used aqueous assay buffers (e.g., PBS pH 7.4, HEPES pH 7.0) critical for dose-response reproducibility in biochemical kinase inhibition assays . The free base form is not commercially available as a discrete catalog product from major screening compound suppliers, making the dihydrochloride salt the only standardized procurement option .

aqueous solubility salt form differentiation biochemical assay reproducibility

5-Position Piperazine Substitution Yields a Distinct Hinge-Binding Vector Compared to 7-Substituted Regioisomer, Dictating Kinase Selectivity Profiles

The 5-substituted [1,2,4]triazolo[4,3-a]pyrimidine scaffold positions the piperazine ring adjacent to the N1 and N2 bridgehead nitrogen atoms of the fused heterocycle, orienting the solubilizing group toward the solvent-exposed region of the ATP-binding pocket [1]. In a landmark SAR study by Peng et al. (2004), bicyclic piperazine derivatives built upon a triazolopyrimidine core with 5-position substitution achieved adenosine A2A receptor K(i) values as low as 0.2 nM with 16,500-fold selectivity over the adenosine A1 receptor [1]. By contrast, repositioning substituents to the 7-position of the triazolopyrimidine scaffold reorients the piperazine vector, which alters binding pocket occupancy and has been shown to attenuate A2A affinity in congeneric series [1]. The 5-substituted regioisomer is the form validated in multiple kinase-targeted patent families, including glycogen synthase kinase 3 (GSK-3) inhibitors (WO2005012304) and PRC2-mediated disease modulators (EP3237418), whereas the 7-substituted analog (CAS 1417358-37-2) lacks comparable patent precedence for kinase hinge-binding applications [2][3].

regioisomer differentiation kinase hinge binding adenosine A2A receptor structure-activity relationship

[1,2,4]Triazolo[4,3-a]pyrimidine Core Functions as a Validated Purine Bioisostere With Documented Engagement Across CDK2, CDK4, MMP-10/13, and A2A Kinase Targets

The [1,2,4]triazolo[4,3-a]pyrimidine core is structurally isoelectronic with the purine ring system, enabling ATP-competitive binding across multiple kinase families [1]. In a 2020 structure-based design study, MMP-10/13 inhibitors built on a 1,2,4-triazolo[4,3-a]pyrimidine scaffold achieved IC50 values of 24 nM (MMP-10) and 53 nM (MMP-10), with 7-fold selectivity over MMP-13, demonstrating that the scaffold supports both potency and selectivity engineering [2]. The same scaffold has yielded CDK4 inhibitors with demonstrated cytotoxicity in a 2025 design-synthesis-molecular docking study [3]. In contrast, the structurally related [1,2,4]triazolo[1,5-a]pyrimidine scaffold (Dimroth rearrangement isomer) has been primarily directed toward tubulin inhibition (IC50 = 48–90 nM in MCF-7 cytotoxicity) via a distinct mechanism unrelated to kinase ATP-site competition [4]. The [4,3-a] ring fusion geometry is therefore the preferred scaffold for kinase hinge-binding applications, and the 5-piperazinyl substituent provides a direct handle for derivatization without disrupting the critical N1/N2 hydrogen-bonding motif [1].

purine bioisostere kinase inhibitor scaffold CDK2 MMP-10

Physicochemical Profile Meets Fragment Library Design Criteria (MW ≤ 300, RotB ≤ 3, HBD ≤ 3, PSA 58.35 Ų), Enabling Fragment-Based Screening Compatibility

The free base form of the compound (C9H12N6) has a molecular weight of 204.23 g/mol, a calculated polar surface area (PSA) of 58.35 Ų, one hydrogen bond donor (HBD), five hydrogen bond acceptors (HBA), and a single rotatable bond [1]. These parameters conform to the 'Rule of Three' (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3), a widely accepted fragment-based drug discovery (FBDD) criterion [2]. By comparison, the 7-methyl-5-(piperazin-1-yl) analog (CAS 2097973-37-8) introduces an additional methyl group that increases MW to 218.26 g/mol and adds a second rotatable bond, pushing it further from fragment-like chemical space . The compound's LogP of -1.23 (Hit2Lead salt form) and calculated free-base LogP of -1.49 indicate sufficient hydrophilicity for high-concentration fragment screening (>1 mM in aqueous buffer), a practical requirement for NMR and SPR-based fragment screens [1]. Its achiral nature (confirmed by Hit2Lead specification 'ACHIRAL') eliminates enantiomeric purity concerns during library synthesis .

fragment-based drug discovery Rule of Three compliance physicochemical descriptors building block quality

Vendor-Specified Purity of ≥95% With Defined Hazard Classification (GHS07) Ensures Laboratory Safety Compliance and Experimental Reproducibility

Both major commercial suppliers document purity specifications: Hit2Lead lists ≥95% purity (BB-4044601), while Fluorochem specifies 95.0% purity for product code F360651 . The compound carries GHS07 hazard classification (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, as documented in the Fluorochem safety data sheet (SDS) . This defined hazard profile provides laboratory safety clarity that may be absent from non-specialist suppliers. For context, the 7-substituted positional isomer (7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine, CAS 1417358-37-2) is offered at 'Min. 95%' purity by CymitQuimica without a published SDS or GHS classification on the product page, creating ambiguity for institutional safety review . Additionally, Fluorochem confirms the compound is stocked in the EU, UK, and China with defined shipping times (3–14 days depending on region), enabling predictable procurement lead times .

purity specification GHS hazard classification vendor quality control laboratory safety

Single Rotatable Bond and Achiral Nature Minimize Conformational Complexity, Reducing False Positives in Virtual and Biophysical Screens

The target compound possesses exactly one rotatable bond (the piperazine–triazolopyrimidine C–N linkage) and is designated as 'ACHIRAL' by the supplier . This low conformational flexibility means the compound samples a limited number of energetically accessible conformers, reducing the entropy penalty upon protein binding and minimizing the likelihood of false-positive hits arising from conformational collapse artifacts in biophysical assays (SPR, TSA) [1]. By comparison, the 7-ethyl-5-(piperazin-1-yl) analog (CAS 2097973-44-7) introduces two additional rotatable bonds via the ethyl substituent, increasing conformational degrees of freedom and potentially complicating binding mode interpretation in X-ray crystallography studies . Within the ChemBridge fragment library, which requires MW ≤300 and HBD ≤3, the compound's rotatable bond count of 1 places it in the bottom quartile of conformational complexity among piperazine-containing fragments, a favorable attribute for efficient fragment-to-lead optimization .

conformational restriction virtual screening achiral building block hit triage

Recommended Research and Procurement Scenarios for 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (CAS 1332528-94-5) Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Construction for CDK, GSK-3, or Adenosine Receptor Screening

The compound's purine-isosteric [1,2,4]triazolo[4,3-a]pyrimidine core, 5-position piperazine derivatization handle, and Rule of Three compliance (MW 204.23, RotB 1, HBD 1) make it an ideal building block for constructing fragment libraries targeting ATP-binding kinases. The scaffold has been validated in high-affinity adenosine A2A antagonist series (K(i) = 0.2 nM, 16,500-fold selectivity over A1) and in MMP-10/13 inhibitor programs (IC50 = 24 nM). Researchers should procure the exact dihydrochloride salt from Hit2Lead (BB-4044601) or Fluorochem (F360651) to ensure lot-to-lot solubility consistency during fragment soaking or biochemical screening. The 7-substituted regioisomer (CAS 1417358-37-2) should be excluded as it lacks kinase hinge-binding validation and may redirect SAR into a different target class .

Structure-Based Drug Design (SBDD) Campaigns Requiring Defined Binding Mode Elucidation via X-Ray Crystallography

With only one rotatable bond and an achiral structure, this compound minimizes conformational ambiguity in electron density map interpretation, a critical advantage for fragment screening by X-ray crystallography. The single torsional degree of freedom between the piperazine and triazolopyrimidine rings reduces the entropy penalty upon binding and facilitates unambiguous placement of the ligand during model building. Procurement from Fluorochem (product code F360651) is recommended due to documented purity of 95.0% and comprehensive SDS documentation that simplifies institutional crystallography facility safety review. The 7-ethyl analog (CAS 2097973-44-7), by contrast, introduces additional rotatable bonds that increase conformational disorder and complicate binding mode determination .

Parallel Library Synthesis via N-Functionalization of the Terminal Piperazine for Kinase Selectivity Profiling

The compound's terminal secondary amine on the piperazine ring provides a single, well-defined reactive handle for parallel derivatization with acyl chlorides, sulfonyl chlorides, isocyanates, or reductive amination partners. The 5-position attachment ensures that derivatization does not interfere with the N1/N2 hinge-binding motif of the triazolopyrimidine core. The dihydrochloride salt form guarantees consistent stoichiometry for solution-phase library chemistry in polar aprotic solvents (DMF, DMSO) after in situ free-basing. This is in contrast to the free base form, which is not commercially available as a quality-controlled catalog product. The documented LogP of -1.23 (salt form) ensures that the starting material remains in solution under typical amide coupling conditions, a practical advantage over more lipophilic building blocks .

Institutional Procurement With Defined Safety and Supply Chain Requirements for Academic or CRO Medicinal Chemistry Laboratories

For institutions requiring pre-approved chemical safety documentation and predictable lead times, this compound is uniquely positioned: Fluorochem provides a comprehensive SDS with GHS07 classification, four explicit hazard statements (H302, H315, H319, H335), and multi-region inventory (EU, UK, China) with defined shipping times (3–14 days). Hit2Lead offers published pricing ($77/1 g, $308/5 g) for budgetary planning. The 7-substituted positional isomer lacks comparable SDS transparency and is available only on an inquiry basis. For procurement officers and lab managers, the combination of documented purity, safety, pricing, and supply chain redundancy makes this compound the lower-risk choice among triazolopyrimidine-piperazine building blocks .

Quote Request

Request a Quote for 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.